Home > Products > Screening Compounds P11600 > 7,8-Dichloro-3,4-dihydroquinazolin-4-one
7,8-Dichloro-3,4-dihydroquinazolin-4-one - 17395-39-0

7,8-Dichloro-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-2901577
CAS Number: 17395-39-0
Molecular Formula: C8H4Cl2N2O
Molecular Weight: 215.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,5-Dichloro-4,5-dihydro-3H-benzo[e][1,4]diazepine-2-carbonitrile

Compound Description: 3,5-Dichloro-4,5-dihydro-3H-benzo[e][1,4]diazepine-2-carbonitrile is a product formed during the unexpected transformation of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones when subjected to certain nucleophilic, thermal, oxidative, and reductive conditions [].

2-(4-substituted-1,2,5-thiadiazol-3-yl)quinazolin-4(3H)-ones

Compound Description: This represents a class of compounds formed through the unexpected ring transformation of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones under specific reaction conditions []. The "4-substituted" indicates variability in the substituent at the 4-position of the thiadiazole ring.

7-Chloro-9-methylthiopyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines

Compound Description: This class of compounds, represented by structures 3a-g in the paper, features a novel heterocyclic system. They were synthesized through the cyclocondensation reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with various 3-substituted 4-amino-1,2,4-triazole-5-thiones [].

3-(4-chlorophenyl)-9-methylthio-7,8-dihydropyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-one

Compound Description: This compound (structure 4 in the paper) is a hydrolysis byproduct observed during the synthesis of 7-chloro-9-methylthiopyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines, specifically when using 4-amino-3-(4-chlorophenyl)-1,2,4-triazole-5-thione as a starting material [].

7-Methoxy-9-methylthiopyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Compound Description: This compound (structure 6 in the paper) is formed by treating 7-chloro-9-methylthio-5,6-dihydropyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-6-ol (structure 5 in the paper) with sodium methoxide [].

6,7-Dimethoxy-5-methyl-9-methylthio-5,6-dihydropyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Compound Description: This compound (structure 7 in the paper) is obtained by reacting 7-chloro-9-methylthio-5,6-dihydropyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-6-ol (structure 5 in the paper) with iodomethane in the presence of excess sodium methoxide [].

Substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones

Compound Description: This series of compounds (represented as 4 in the paper) was synthesized and evaluated for its excitatory amino acid antagonist activity, particularly targeting AMPA and glycine binding sites []. The "substituted" term denotes variations in the substituents attached to the core triazoloquinoxalinone structure.

1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one

Compound Description: This specific triazoloquinoxalinone derivative (4d in the paper) demonstrated notable affinity for the AMPA receptor (IC50 = 0.83 μM) and antagonistic effects against AMPA-induced depolarization (IC50 = 44 μM) [].

7,8-Dichloroimidazo[1,2-a]quinoxalin-4(5H)-one

Compound Description: This compound (structure 7 in the paper) was synthesized as part of a series exploring excitatory amino acid pharmacology []. It displayed affinity for the glycine binding site with an IC50 of 1.26 μM.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist of the CXCR3 chemokine receptor []. This compound blocks the action of chemokines CXCL10 and CXCL11 at human, rat, mouse, and rhesus macaque CXCR3.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: Similar to VUF10472/NBI-74330, VUF10085/AMG-487 is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative and a potent non-competitive antagonist of the CXCR3 chemokine receptor []. It exhibits inverse agonist activity at the constitutively active CXCR3 N3.35A mutant.

Decanoic acid {1-[3-(4-cyanophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-(2-dimethylaminoethyl)amide (VUF5834)

Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative that acts as a non-competitive antagonist of the CXCR3 chemokine receptor []. It shares the quinazolinone core structure with 7,8-dichloro-3H-quinazolin-4-one.

1,3-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132 is an imidazolium compound identified as a non-competitive antagonist of the CXCR3 chemokine receptor, demonstrating inverse agonism at the constitutively active CXCR3 N3.35A mutant [].

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779, a quaternary ammonium anilide, is another non-competitive CXCR3 chemokine receptor antagonist. Unlike other CXCR3 antagonists discussed, it exhibits weak partial inverse agonism at the CXCR3 N3.35A mutant [].

Overview

7,8-Dichloro-3,4-dihydroquinazolin-4-one is a chemical compound characterized by the molecular formula C8H4Cl2N2OC_8H_4Cl_2N_2O and a molecular weight of approximately 215.04 g/mol. This compound is part of the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications. The presence of two chlorine atoms at the 7 and 8 positions of the quinazoline ring significantly influences its chemical reactivity and biological properties.

Source

The compound can be synthesized through various chemical pathways, primarily involving reactions of substituted anilines or anthranilic acid derivatives with appropriate reagents. Its synthesis and applications have been explored in numerous studies, reflecting its significance in medicinal chemistry.

Classification

7,8-Dichloro-3,4-dihydroquinazolin-4-one falls under the category of heterocyclic compounds, specifically within the quinazoline derivatives. These compounds are often classified based on their structural features and functional groups, which dictate their reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 7,8-Dichloro-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes:

  1. Condensation Reaction: The reaction of an appropriate aniline derivative with isatoic anhydride in the presence of acetic acid.
  2. Cyclization: Following condensation, cyclization occurs to form the quinazolinone structure.

Technical Details

  • Reagents: Common reagents include aniline derivatives, isatoic anhydride, and acetic acid.
  • Conditions: The reaction is usually carried out under controlled temperature and solvent conditions to facilitate optimal yield.
Molecular Structure Analysis

Data

Chemical Reactions Analysis

Reactions

7,8-Dichloro-3,4-dihydroquinazolin-4-one participates in several chemical reactions:

  1. Oxidation: Can be oxidized to form various quinazolinone derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can yield different dihydroquinazolinone derivatives using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

  • Common Reagents for Reactions:
    • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
    • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
    • Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Mechanism of Action

The mechanism of action for 7,8-Dichloro-3,4-dihydroquinazolin-4-one involves its interaction with specific biological targets. It may inhibit particular enzymes or receptors that are crucial in cellular processes such as proliferation and apoptosis.

Process

Research indicates that this compound can interfere with signaling pathways associated with cancer cell growth by inhibiting key enzymes involved in cell cycle regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility varies based on solvent; it is generally soluble in organic solvents like dimethyl sulfoxide but less so in water.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme heat or reactive environments.
  • Reactivity: Exhibits reactivity typical of chlorinated compounds; substitution reactions are common due to the presence of chlorine atoms.
Applications

7,8-Dichloro-3,4-dihydroquinazolin-4-one has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth-related enzymes.
  2. Biological Research: Studied for antimicrobial properties and potential use in developing new therapeutic agents.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex quinazoline derivatives used in pharmaceuticals and agrochemicals.

Properties

CAS Number

17395-39-0

Product Name

7,8-Dichloro-3,4-dihydroquinazolin-4-one

IUPAC Name

7,8-dichloro-3H-quinazolin-4-one

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03

InChI

InChI=1S/C8H4Cl2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)

InChI Key

LUAJVEZUTYZKHD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.